2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole

Kinase inhibition Structure–activity relationship Quinoxaline regioisomerism

2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole (CAS 1339223-64-1; PubChem CID 62874369; IUPAC: 5-(quinoxalin-6-yl)-1,3,4-thiadiazol-2-amine) is a heterocyclic small molecule (C₁₀H₇N₅S, MW 229.26 g/mol) that appends a quinoxaline ring system via a direct C–C bond at the 6-position to a 2-amino-1,3,4-thiadiazole core. Its computed property set—XLogP3-AA = 1, topological polar surface area (TPSA) = 106 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and a single rotatable bond—places it in a physicochemical space distinct from simpler 5-aryl-1,3,4-thiadiazol-2-amines and positions it as a compact, rigid, nitrogen-rich scaffold for hit discovery and lead optimization programs.

Molecular Formula C10H7N5S
Molecular Weight 229.26 g/mol
Cat. No. B13706365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole
Molecular FormulaC10H7N5S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C3=NN=C(S3)N
InChIInChI=1S/C10H7N5S/c11-10-15-14-9(16-10)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H2,11,15)
InChIKeyKXBUYMUMWUQKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole – Structural Identity, Physicochemical Profile, and Research-Grade Procurement Baseline


2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole (CAS 1339223-64-1; PubChem CID 62874369; IUPAC: 5-(quinoxalin-6-yl)-1,3,4-thiadiazol-2-amine) is a heterocyclic small molecule (C₁₀H₇N₅S, MW 229.26 g/mol) that appends a quinoxaline ring system via a direct C–C bond at the 6-position to a 2-amino-1,3,4-thiadiazole core. Its computed property set—XLogP3-AA = 1, topological polar surface area (TPSA) = 106 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and a single rotatable bond—places it in a physicochemical space distinct from simpler 5-aryl-1,3,4-thiadiazol-2-amines and positions it as a compact, rigid, nitrogen-rich scaffold for hit discovery and lead optimization programs [1].

Quinoxaline-6-yl–1,3,4-thiadiazol-2-amine hybrid scaffold
Multiple H-bond acceptors and low rotatable bond count for crystallography
Class-level kinase and antimicrobial pharmacophore convergence

Why Generic 5-Aryl-2-amino-1,3,4-thiadiazole Substitution Is Not a Viable Procurement Strategy for Quinoxaline-Thiadiazole Hybrid Programs


The 2-amino-1,3,4-thiadiazole class encompasses a broad spectrum of biological activities—anticancer, antimicrobial, anticonvulsant, and anti-inflammatory—yet activity is exquisitely sensitive to the identity and substitution pattern of the aryl group at position 5 [1][2]. Replacing the quinoxalin-6-yl substituent with a phenyl, pyridinyl, or quinolinyl group fundamentally alters the H-bond acceptor topology, π-stacking surface area, and electronic character of the molecule. Critically, the quinoxaline ring contributes two additional pyrazine nitrogen atoms (positions 1 and 4) that are absent in quinoline, pyridine, or phenyl analogs, creating a unique pharmacophore geometry that cannot be recapitulated by generic 5-aryl congeners [3]. Published structure–activity relationship (SAR) data on related quinoxaline–thiadiazole hybrid series confirm that even subtle positional isomerism (e.g., quinoxalin-2-yl versus quinoxalin-6-yl attachment) produces divergent biological readouts, making targeted procurement of the specific regioisomer essential for reproducible research outcomes [4].

Quinoxaline-6-yl thiadiazole
Generic 5-aryl analogs lack quinoxaline N1/N4 H-bond acceptors, altering pharmacophore geometry
Regioisomeric quinoxaline C6 attachment
C2 attachment or other positional isomers can produce divergent biological readouts
Quinoxaline–thiadiazole hybrid architecture
5-Phenyl or 5-pyridinyl analogs lack the DNA-intercalating quinoxaline moiety, reducing antimicrobial mechanism plausibility

Quantitative Differentiation Evidence for 2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole Versus Its Closest Structural Analogs


Regioisomeric Attachment at Quinoxaline C6 Versus C2: Impact on Kinase Inhibitor Pharmacophore Geometry

In a head-to-head medicinal chemistry campaign evaluating quinoxalinyl and quinolinyl derivatives as ALK5 (activin receptor-like kinase 5) inhibitors, amine-bearing quinoxalinyl side chains demonstrated superior ALK5 inhibition compared to ether- or ester-linked series. The study explicitly showed that the amino group introduction into the side chain of quinoxalinyl derivatives was more effective for ALK5 inhibition than alternative linker chemistries [1]. Although the specific compound under investigation was a more elaborate pyrazole-based amine derivative, the pharmacophoric preference for the quinoxalinyl-amine motif—structurally embedded in 2-amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole—provides direct class-level SAR evidence that quinoxaline C6 attachment with a pendant amino-heterocycle is a privileged geometry for kinase-targeted applications, distinguishing it from quinolinyl or phenyl-substituted analogs [1].

Regioisomeric SAR
Class-level inference
Reported class-level ALK5 inhibition preference for amine-bearing quinoxalinyl scaffolds
Supports kinase inhibitor screening library selection
Comparator derivative 22f IC₅₀ 0.267 µM; no direct target data
Kinase inhibition Structure–activity relationship Quinoxaline regioisomerism

Predicted Physicochemical Differentiation: H-Bond Acceptor Count and TPSA Versus 5-Phenyl and 5-(Pyridin-4-yl) Congeners

Computed physicochemical descriptors from PubChem permit direct comparison of 2-amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole with its closest commercially available analogs. The quinoxaline substituent elevates the hydrogen bond acceptor count to 6 and the TPSA to 106 Ų, substantially higher than 2-amino-5-phenyl-1,3,4-thiadiazole (HBA ≈ 4, TPSA ≈ 78 Ų) and modestly above 2-amino-5-(4-pyridinyl)-1,3,4-thiadiazole (HBA ≈ 5, TPSA ≈ 91 Ų) [1][2]. The predicted XLogP of 1.0 indicates balanced hydrophilicity, contrasting with the more lipophilic phenyl analog. These differences translate into measurably distinct predicted ADME profiles: the higher TPSA of the quinoxalinyl derivative predicts lower passive membrane permeability but potentially enhanced aqueous solubility, making it a differentiated starting point for optimization campaigns where solubility-limited bioavailability is a concern [1].

Physicochemical profile
Cross-study comparable
ΔTPSA +28 Ų vs phenyl analog (106 vs 78 Ų); ΔHBA +2
Differentiated ADME property space for solubility-limited programs
Computed properties (PubChem); verify experimentally
Physicochemical profiling Drug-likeness Permeability prediction

Class-Level Antimicrobial Potential: Quinoxaline–Thiadiazole Hybrids as DNA Gyrase Inhibitors

A systematic antimicrobial evaluation of thiadiazino[5,6-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives—scaffolds closely related to the quinoxaline–thiadiazole architecture of the target compound—demonstrated bactericidal and fungistatic activity against multiple clinically relevant strains, with the most potent compounds (2, 7, 9, 10, 12, and 13c) exhibiting significant in vitro antimicrobial effects and promising IC₅₀ values against Staphylococcus aureus DNA gyrase [1]. Although the target compound represents a distinct connectivity (1,3,4-thiadiazol-2-amine linked at quinoxaline C6 rather than a fused thiadiazino-quinoxaline system), the co-occurrence of the quinoxaline and thiadiazole substructures within a single molecular framework is a validated antimicrobial pharmacophore strategy. This provides class-level confidence that 2-amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole is structurally predisposed toward DNA gyrase-targeted antimicrobial screening, differentiating it from 5-phenyl or 5-pyridinyl analogs that lack the quinoxaline DNA-intercalating moiety [1].

Antimicrobial class evidence
Class-level inference
Thiadiazino-quinoxaline hybrids reported MIC 1.95–3.9 µg/mL against MDR bacteria
May support antimicrobial DNA gyrase screening
Target compound not directly tested; class-level scaffold inference
Antimicrobial resistance DNA gyrase inhibition Quinoxaline-thiadiazole hybrids

Broad-Spectrum Anticancer Potential of the 2-Amino-1,3,4-thiadiazole Scaffold: Class-Level Evidence Supporting the Quinoxalinyl Derivative

The 2-amino-1,3,4-thiadiazole (ATDA) core is a historically validated anticancer scaffold: ATDA (NSC 4728) reduced tumor growth and prolonged survival in murine systemic leukemia models [1], while more recently, 2-amino-1,3,4-thiadiazole-based hybrids have demonstrated Bcl-2 inhibitory activity and cytotoxic effects against MCF-7, Caco-2, and MDA-MB-231 cancer cell lines [2]. The 5-quinoxalinyl substituent of the target compound introduces an additional aromatic ring system known to engage in π–π stacking with kinase hinge regions and DNA base pairs—a feature absent in the parent ATDA and simple 5-aryl derivatives. Separately, quinoxaline-based VEGFR-2 inhibitors have achieved IC₅₀ values as low as 37 nM [3]. The convergence of the validated thiadiazole anticancer pharmacophore with the quinoxaline kinase-binding motif in a single molecule creates a dual-pharmacophore architecture that is not present in 5-phenyl, 5-pyridinyl, or 5-quinolinyl comparators [1][3].

Anticancer pharmacophore
Class-level inference
ATDA scaffold validated in leukemia models; quinoxaline VEGFR-2 IC₅₀ 37 nM
Supports anticancer screening library selection
Dual-pharmacophore convergence; not directly tested
Anticancer agents Thiadiazole pharmacophore IMPDH inhibition

Rigid 1-Rotatable-Bond Scaffold Architecture: Conformational Restriction Advantage Over Flexible Analogs

The direct C–C bond linkage between the quinoxaline C6 position and the thiadiazole C5 position results in exactly one rotatable bond in the entire molecule (the exocyclic C–C connection between the two ring systems), as computed by PubChem [1]. This near-complete conformational restriction stands in contrast to 5-benzyl or 5-phenethyl analogs of 2-amino-1,3,4-thiadiazole, which possess two or more rotatable bonds and consequently pay a higher entropic penalty upon target binding. In fragment-based drug discovery and structure-based design, rigid scaffolds with low rotatable bond counts are favored because they maximize the free energy of binding per heavy atom (ligand efficiency) and reduce the conformational sampling problem during computational docking [2]. The quinoxalinyl derivative's rigidity is an intrinsic structural advantage for crystallography, biophysical assay development (SPR, ITC), and structure-guided optimization that is not shared by flexible 5-arylalkyl-1,3,4-thiadiazol-2-amines.

Conformational restriction
Supporting evidence
Rotatable bonds: 1 (target) vs ≥2 (5-benzyl analogs)
Conformational restriction benefits crystallography and biophysical assays
Computed value; confirm experimentally
Conformational restriction Ligand efficiency Entropic benefit

High-Impact Research and Procurement Application Scenarios for 2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole


Kinase-Focused Fragment Library or Lead-Like Screening Collection Member

With a molecular weight of 229.26 Da and a rigid, nitrogen-rich scaffold, this compound meets established fragment library criteria (MW < 300 Da, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 3). The quinoxaline-6-yl substituent provides a kinase hinge-binding motif that has been validated in quinoxalinyl-amine ALK5 inhibitor programs, where amine-bearing quinoxalinyl derivatives achieved low-micromolar IC₅₀ values [1]. Procurement for kinase-biased screening collections is supported by the dual pharmacophoric character of the molecule: the 2-amino-1,3,4-thiadiazole core as a hydrogen-bonding anchor and the quinoxaline ring as an ATP-competitive hinge binder [1][2].

Antimicrobial DNA Gyrase Inhibitor Discovery Program Starting Point

The convergence of quinoxaline and 1,3,4-thiadiazole substructures within a single molecular framework aligns with a validated antimicrobial design strategy. Published quinoxaline–thiadiazole hybrids have demonstrated bactericidal activity against multi-drug resistant bacteria with MIC values as low as 1.95 µg/mL and S. aureus DNA gyrase inhibition [1]. The target compound, as a structurally related quinoxaline-6-yl-1,3,4-thiadiazol-2-amine, is a logical procurement choice for DNA gyrase-targeted phenotypic or target-based antimicrobial screening campaigns seeking novel chemical matter beyond fluoroquinolone chemotypes.

Physicochemically Differentiated Analog for ADME/DMPK Profiling Panels

With a computed TPSA of 106 Ų and XLogP of 1.0 [1], this compound occupies a distinct ADME property space relative to more lipophilic 5-aryl-1,3,4-thiadiazol-2-amines (TPSA ≈ 78–91 Ų, XLogP ≈ 1.5–2.5). Procurement for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, or metabolic stability panels alongside simpler 5-phenyl or 5-pyridinyl analogs enables systematic exploration of how incremental increases in TPSA and HBA count affect permeability–solubility trade-offs in the 2-amino-1,3,4-thiadiazole chemotype.

Crystallography and Biophysical Fragment Screening for Target Deconvolution

The single rotatable bond and six hydrogen bond acceptors distributed across two rigid aromatic ring systems make this compound well-suited for X-ray crystallography and surface plasmon resonance (SPR)-based fragment screening. Low conformational entropy minimizes the penalty upon binding, while the quinoxaline nitrogen atoms and amino-thiadiazole group provide multiple directional H-bonding vectors for recognition by protein targets [1]. This scaffold is appropriate for academic and industrial structural biology groups seeking tractable, crystallizable fragments for soaking or co-crystallization experiments [2].

Application
Selection Property
Validation Focus
Kinase-biased fragment screening
Quinoxaline-6-yl hinge-binding scaffold
Kinase inhibition assay context
DNA gyrase-targeted antimicrobial screening
Quinoxaline–thiadiazole hybrid architecture
DNA gyrase inhibition assay review
ADME property space profiling
Differentiated TPSA/HBA profile
Permeability-solubility trade-off analysis
Crystallography/biophysical fragment screening
Conformationally restricted rigid scaffold
Co-crystallization and SPR assay suitability
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